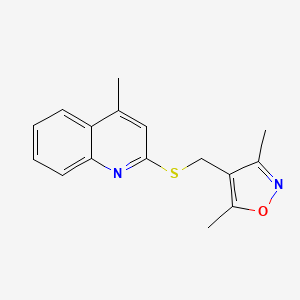

3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole

Description

3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with methyl groups at positions 3 and 5, and a thioether-linked 4-methylquinoline moiety at position 2. Its synthesis involves the reaction of (3,5-dimethylisoxazol-4-yl)methanethiol with a brominated quinoline derivative under basic conditions (e.g., NaH/THF) . The 4-methylquinoline group confers enhanced lipophilicity and binding affinity to biological targets, distinguishing it from simpler isoxazole derivatives.

Properties

IUPAC Name |

3,5-dimethyl-4-[(4-methylquinolin-2-yl)sulfanylmethyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-10-8-16(17-15-7-5-4-6-13(10)15)20-9-14-11(2)18-19-12(14)3/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXVKEMHSWUZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole typically involves the cyclization of α,β-acetylenic oximes under moderate reaction conditions . Another method includes the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which provides high regioselectivity and wide scope . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinolines, and various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the isoxazole ring can enhance the efficacy against various bacterial strains. A notable example includes the synthesis of 3,5-dimethylisoxazole derivatives that demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in targeting specific cancer cell lines. A study highlighted the cytotoxic effects of isoxazole derivatives on human cancer cells, suggesting that 3,5-dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole) could inhibit tumor growth through apoptosis induction .

Neuroprotective Effects

Emerging research suggests that isoxazole derivatives may possess neuroprotective properties. The compound has been linked to the modulation of neuroinflammatory pathways, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .

Synthesis of Functional Materials

The unique structure of this compound) allows it to be used as a precursor for synthesizing functional materials. Its incorporation into polymer matrices has shown promise in developing materials with enhanced thermal stability and mechanical properties .

Photonic Applications

Recent advancements have explored its application in photonics, where isoxazole compounds are being investigated for their ability to act as light-emitting materials. This property can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the isoxazole ring can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s unique properties arise from its thioether-linked quinoline substituent. Below is a comparative analysis with structurally related isoxazole derivatives:

Table 1: Key Structural Analogs and Their Properties

Electronic and Reactivity Profiles

- Target Compound: The 4-methylquinoline-thioether group introduces electron-rich aromaticity, enhancing π-π stacking interactions in biological systems. The thioether linkage also provides moderate oxidation resistance compared to ethers .

- Nitro-Substituted Derivatives: The nitro group (e.g., 4-nitrophenoxymethyl) increases electrophilicity, making these compounds prone to nucleophilic aromatic substitution. However, their metabolic instability limits therapeutic use .

- Thioacetic Acid Derivatives : The free thiol group in {[(3,5-dimethylisoxazol-4-yl)methyl]thio}acetic acid enables rapid conjugation in thiol-ene reactions, useful for polymer and peptide synthesis .

Biological Activity

3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

The synthesis of this compound involves the modification of isoxazole derivatives. The presence of the thioether group (–S–) linked to a quinoline moiety enhances the compound's biological profile. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, related isoxazole compounds have been reported to possess minimum inhibitory concentration (MIC) values ranging from 1 to 10 µg/mL against these pathogens .

Anti-inflammatory and Antitumor Activity

Compounds derived from isoxazole frameworks have also been studied for their anti-inflammatory effects. A derivative with a similar structure was shown to inhibit pro-inflammatory cytokines in cell models, suggesting potential therapeutic applications in inflammatory diseases . Furthermore, some studies have indicated that isoxazole compounds may exhibit antitumor activity by inducing apoptosis in cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including those structurally similar to this compound). The results indicated that these compounds had potent activity against multi-drug resistant strains of bacteria. The study highlighted the importance of modifying the isoxazole ring to enhance its antimicrobial properties.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Isoxazole A | 5 | E. coli |

| Isoxazole B | 3 | S. aureus |

| Isoxazole C | 7 | Klebsiella pneumoniae |

Case Study 2: Anti-inflammatory Potential

In a separate investigation, a series of isoxazole derivatives were tested for their ability to reduce inflammation in animal models. The results demonstrated that certain modifications on the isoxazole ring significantly enhanced their anti-inflammatory effects, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.